1-benzyl-5-oxo-N-[(2E)-5-(2-phenylethyl)-1,3,4-thiadiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide
CAS No.:
Cat. No.: VC14817408
Molecular Formula: C22H22N4O2S
Molecular Weight: 406.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H22N4O2S |
|---|---|
| Molecular Weight | 406.5 g/mol |
| IUPAC Name | 1-benzyl-5-oxo-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide |
| Standard InChI | InChI=1S/C22H22N4O2S/c27-20-13-18(15-26(20)14-17-9-5-2-6-10-17)21(28)23-22-25-24-19(29-22)12-11-16-7-3-1-4-8-16/h1-10,18H,11-15H2,(H,23,25,28) |
| Standard InChI Key | XTSCYNXADVEDHU-UHFFFAOYSA-N |
| Canonical SMILES | C1C(CN(C1=O)CC2=CC=CC=C2)C(=O)NC3=NN=C(S3)CCC4=CC=CC=C4 |
Introduction
1-Benzyl-5-oxo-N-[(2E)-5-(2-phenylethyl)-1,3,4-thiadiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide is a complex organic compound that belongs to the class of pyrrolidine derivatives. It features a pyrrolidine ring, a thiadiazole moiety, and a benzyl substituent, contributing to its potential biological activities. The compound is classified as a heterocyclic compound due to the presence of both sulfur and nitrogen in its structure, and it falls under the category of carboxamides, known for their diverse biological activities.
Synthesis and Characterization
The synthesis of 1-benzyl-5-oxo-N-[(2E)-5-(2-phenylethyl)-1,3,4-thiadiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide typically involves multi-step organic reactions. These reactions require careful control of conditions such as temperature, pH, and reaction time to ensure high yields and purity. Analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly used to characterize the synthesized compound and confirm its structure.
Potential Biological Activities
Compounds containing thiadiazole rings are often investigated for their antimicrobial, anti-inflammatory, and anticancer properties. Preliminary studies suggest that 1-benzyl-5-oxo-N-[(2E)-5-(2-phenylethyl)-1,3,4-thiadiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide may exhibit significant biological activities, making it a potential lead compound for developing new drugs targeting various diseases.
Mechanism of Action
The mechanism of action for this compound is not fully elucidated but is hypothesized based on its structural features. Interaction studies involving this compound would typically focus on understanding its mechanism of action and potential therapeutic effects. These studies are crucial for determining its role in medicinal chemistry and potential applications in pharmaceuticals.
Comparison with Similar Compounds
Several compounds share structural or functional similarities with 1-benzyl-5-oxo-N-[(2E)-5-(2-phenylethyl)-1,3,4-thiadiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide. Notable examples include:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 5-(4-Bromophenyl)-1,3,4-thiadiazole | Contains a thiadiazole ring | Antimicrobial properties |
| Benzylthiourea | Similar benzyl group | Anti-inflammatory effects |
| N-Benzyl-N'-phenethylurea | Urea instead of amide | Potential anti-cancer activity |
These comparisons highlight the potential therapeutic applications of compounds with similar structural features.
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